molecular formula C16H16N2OS B2789091 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207014-01-4

7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2789091
CAS No.: 1207014-01-4
M. Wt: 284.38
InChI Key: IIUUZIADUZJYLS-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[3,2-d]pyrimidine core structure with various substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-3-8-18-10-17-14-13(9-20-15(14)16(18)19)12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUUZIADUZJYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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